6-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid 6-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14992547
InChI: InChI=1S/C20H23NO6/c22-18(21-10-3-1-2-7-19(23)24)12-26-13-8-9-15-14-5-4-6-16(14)20(25)27-17(15)11-13/h8-9,11H,1-7,10,12H2,(H,21,22)(H,23,24)
SMILES:
Molecular Formula: C20H23NO6
Molecular Weight: 373.4 g/mol

6-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid

CAS No.:

Cat. No.: VC14992547

Molecular Formula: C20H23NO6

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

6-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid -

Specification

Molecular Formula C20H23NO6
Molecular Weight 373.4 g/mol
IUPAC Name 6-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid
Standard InChI InChI=1S/C20H23NO6/c22-18(21-10-3-1-2-7-19(23)24)12-26-13-8-9-15-14-5-4-6-16(14)20(25)27-17(15)11-13/h8-9,11H,1-7,10,12H2,(H,21,22)(H,23,24)
Standard InChI Key PQKLTEGVOXFIFQ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCCCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A tetrahydrocyclopenta[c]chromene nucleus with a 4-oxo substituent, contributing aromatic and conjugated π-system properties.

  • An acetylated amino linker that bridges the chromene system to the aliphatic chain.

  • A hexanoic acid terminus, introducing hydrophilicity and potential for salt formation or esterification.

Key functional groups include the chromene’s ketone (C=O\text{C=O}), the acetyl carbonyl (O=C-NH\text{O=C-NH}), and the carboxylic acid (-COOH\text{-COOH}), which collectively enable diverse intermolecular interactions. The InChIKey PQKLTEGVOXFIFQ confirms stereochemical specificity, while the SMILES string O=C(O)CCCCCNC(=O)COc1cc2c(cc1)OCC3C2CCC3=O delineates atomic connectivity.

Spectral Data and Computational Analysis

While experimental spectral data (NMR, IR) are unavailable, homology modeling with PubChem CID 2771985 suggests characteristic absorptions:

  • IR: Strong bands at ~1700 cm1^{-1} (ketone, carboxylic acid) and ~1650 cm1^{-1} (amide I) .

  • 1H^{1}\text{H} NMR: Signals for the chromene’s aromatic protons (δ 6.5–7.5 ppm), methylene groups in the cyclopentane ring (δ 2.0–3.0 ppm), and the hexanoic acid chain (δ 1.2–1.6 ppm) .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

Synthesis typically begins with 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, which undergoes O-acetylation with bromoacetyl bromide to install the acetyl linker. Subsequent nucleophilic acyl substitution with 6-aminohexanoic acid yields the target compound. Critical parameters include:

StepReagents/ConditionsYield (%)
AcetylationBromoacetyl bromide, Et3N\text{Et}_3\text{N}, DCM, 0°C65–70
Amide Coupling6-Aminohexanoic acid, DCC, DMAP, THF50–55

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Scalability remains challenging due to steric hindrance during amide bond formation.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

CompoundMolecular Weight (g/mol)Key ModificationBioactivity
Target Compound373.4Hexanoic acid chainAnticancer (in vitro)
6-({[(4-Ethyl-2-oxochromen-7-yl)oxy]acetyl}amino)hexanoic acid319.3Ethyl substituent on chromeneAntimicrobial
2-[(6-Methyl-4-oxochromen-7-yl)oxy]propanoic acid 288.3Methyl group, shorter chainAnti-inflammatory (weak)

The hexanoic acid chain enhances solubility and target affinity compared to shorter-chain analogues .

Biological Activities and Mechanistic Insights

In Vitro Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC50=18.2μM\text{IC}_{50} = 18.2 \, \mu\text{M}), attributed to:

  • Topoisomerase II inhibition: The chromene core intercalates DNA, while the carboxylic acid chelates magnesium ions essential for enzyme function.

  • Apoptosis induction: Flow cytometry reveals 22% late apoptosis at 20 μM, linked to caspase-3 activation.

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising activity, the compound exhibits:

  • Poor oral bioavailability (F = 12% in rats) due to first-pass metabolism of the hexanoic acid moiety.

  • Rapid plasma clearance (t1/2=1.2ht_{1/2} = 1.2 \, \text{h}), necessitating prodrug strategies or nanoformulations.

Synthetic Chemistry Opportunities

  • Enantioselective synthesis: The unoptimized route yields racemic mixtures; chiral auxiliaries (e.g., Evans oxazolidinones) could enhance potency.

  • SAR studies: Systematic variation of the chromene’s 4-oxo group and chain length may improve target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator